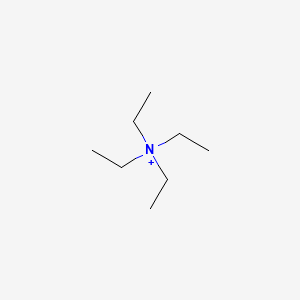

Tetraethylammonium

説明

This compound is an experimental drug with no approved indication or marketed formulation. The only marketed drug containing this compound was a combination drug called Fosglutamina B6, but this drug has now been discontinued. As an experimental agent, this compound is used in its salt forms such as this compound chloride and this compound bromide. Its mechanism of action is still being investigated, but it is known that this compound blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. Because of its inhibitory actions at the autonomic ganglia, this compound was thought to be a potential therapeutic vasodilator but serious toxic effects were found. The most common use of this compound presently is as a pharmacological research agent that blocks selective potassium channels. Structurally, this compound is positively charged due to its central quaternary ammonium.

This compound is a natural product found in Allium sativum with data available.

A potassium-selective ion channel blocker. (From J Gen Phys 1994; 104(1):173-90)

Structure

3D Structure

特性

Key on ui mechanism of action |

Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. |

|---|---|

CAS番号 |

66-40-0 |

分子式 |

C8H20N+ |

分子量 |

130.25 g/mol |

IUPAC名 |

tetraethylazanium |

InChI |

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |

InChIキー |

CBXCPBUEXACCNR-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC |

正規SMILES |

CC[N+](CC)(CC)CC |

melting_point |

360 °C or 680 °F |

他のCAS番号 |

66-40-0 1185-59-7 17083-85-1 |

ピクトグラム |

Flammable; Corrosive; Irritant |

関連するCAS |

56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |

溶解性 |

Soluble in water. |

同義語 |

Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion, Tetraethylammonium Tetraethylammonium Tetraethylammonium Bromide Tetraethylammonium Chloride Tetraethylammonium Hydroxide Tetraethylammonium Iodide Tetraethylammonium Ion |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetraethylammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (TEA) is a quaternary ammonium compound that has been a cornerstone pharmacological tool in neuroscience and physiology for decades. Its primary mechanism of action is the blockade of potassium (K+) channels, a diverse group of ion channels crucial for regulating neuronal excitability, action potential repolarization, and neurotransmitter release. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the effects of TEA, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Potassium Channel Blockade

This compound acts as a non-specific blocker of a variety of potassium channels. It physically occludes the ion conduction pore, thereby inhibiting the flow of potassium ions across the cell membrane. This blockade is not uniform across all K+ channel subtypes, and the affinity of TEA can vary significantly depending on the channel's subunit composition and the site of application (intracellular or extracellular).

Molecular Interaction with the Channel Pore

TEA is a relatively small molecule that can enter and block the pore of potassium channels from both the intracellular and extracellular sides.[1][2] The binding of TEA is thought to occur within the pore, at sites that are accessible when the channel is in the open state, classifying it as an open-channel blocker.[2] The binding affinity and specificity are determined by the amino acid residues lining the pore. For instance, the presence of aromatic residues, such as tyrosine, in the outer vestibule of the channel can significantly increase the affinity for extracellular TEA through cation-π interactions.

Differential Sensitivity of Potassium Channel Subtypes

The sensitivity of different potassium channels to TEA varies widely. This differential blockade has been instrumental in dissecting the physiological roles of various K+ channel families. For example, voltage-gated potassium (Kv) channels exhibit a wide range of sensitivities to TEA.

Quantitative Data on this compound Activity

The inhibitory potency of TEA is typically quantified by its half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibitory constant (Ki). These values are crucial for designing experiments and for understanding the relative affinity of TEA for different ion channels.

| Channel Subtype | Preparation | Application | IC50 / Kd / Ki | Reference(s) |

| Potassium Channels | ||||

| Kv1.1 | HEK-293 cells | Extracellular | IC50: 10 ± 0.2 mM | [2] |

| Kv1.2 | HEK-293 cells | Extracellular | IC50: 51 ± 5 mM | [2] |

| Kv1.3 | - | - | - | - |

| Kv2.1 | - | Intracellular | IC50: ~0.2 mM | [3] |

| Kv2.1 | - | Extracellular | IC50: ~5 mM | [3] |

| Shaker K+ channel | Xenopus oocytes | Extracellular | Kd: Varies with mutation | [4] |

| Kx channels | Rod photoreceptors | Extracellular | K0.5: 5.6 mM | [5] |

| Nicotinic Acetylcholine Receptors | ||||

| Mouse muscle-type | - | - | IC50: 2-3 mM | [6] |

| Mouse muscle-type | - | - | Affinity (agonist): ~1 mM | [7] |

Physiological Consequences of TEA-induced Channel Blockade

The blockade of potassium channels by TEA has profound effects on the electrical activity of excitable cells, leading to significant alterations in neuronal and muscular function.

Prolongation of the Action Potential

One of the most well-documented effects of TEA is the broadening of the action potential.[8][9] By blocking the delayed rectifier potassium currents that are responsible for repolarization, TEA prolongs the duration of the action potential.[8] This effect is dose-dependent.[9]

Increased Neurotransmitter Release

The prolongation of the action potential in the presynaptic terminal leads to a sustained influx of calcium ions (Ca2+) through voltage-gated calcium channels. This elevated intracellular Ca2+ concentration enhances the release of neurotransmitters into the synaptic cleft.[8] TEA has been shown to increase the release of acetylcholine at the neuromuscular junction and in the striatum.[2][8]

Effects on Neuronal Firing

By altering the repolarization phase of the action potential, TEA can significantly impact the firing patterns of neurons. It can lead to a decrease in the firing frequency and, in some cases, induce bursting activity. The dose-dependent effects of TEA on neuronal firing are complex and depend on the specific types of potassium channels expressed in the neuron.[10]

Experimental Protocols

The study of the mechanism of action of this compound relies heavily on electrophysiological techniques, particularly patch-clamp recording.

Whole-Cell Voltage-Clamp Recording of Potassium Currents

This technique allows for the measurement of the total potassium current across the entire cell membrane while controlling the membrane potential.

Methodology:

-

Cell Preparation: Culture cells of interest (e.g., HEK-293 cells transfected with a specific potassium channel subunit, or primary neurons) on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2 with KOH.

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

-

Voltage Protocol: Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure most voltage-gated channels are closed. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to activate the potassium channels and record the resulting outward currents.

-

TEA Application: Perfuse the bath with an external solution containing varying concentrations of TEA. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after TEA application. Plot the percentage of current inhibition against the TEA concentration to determine the IC50 value.

Single-Channel Recording in an Outside-Out Patch

This configuration allows for the study of individual ion channels and their interaction with extracellularly applied TEA.

Methodology:

-

Establish Whole-Cell Configuration: Follow steps 1-4 of the whole-cell voltage-clamp protocol.

-

Excise Patch: Slowly withdraw the pipette from the cell. The membrane will stretch and eventually detach, resealing to form a small vesicle at the pipette tip with the extracellular side of the membrane facing the bath solution.

-

Recording: Apply a constant voltage to the patch and record the single-channel currents.

-

TEA Application: Perfuse the bath with a solution containing TEA to observe its effect on single-channel conductance and open probability.

-

Data Analysis: Analyze the single-channel recordings to determine changes in channel kinetics, such as mean open time and open probability, in the presence of TEA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by TEA and a typical experimental workflow for its characterization.

References

- 1. An evaluation of neuronal nicotinic acetylcholine receptor activation by quaternary nitrogen compounds indicates that choline is selective for the alpha 7 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The actions of this compound at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct mechanisms of inhibition of Kv2 potassium channels by this compound and RY785 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. Kinetics of acetylcholine quanta release at the neuromuscular junction during high-frequency nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation and block of mouse muscle-type nicotinic receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation and block of mouse muscle-type nicotinic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Restricted usefulness of this compound and 4-aminopyridine for the characterization of receptor-operated K+-channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repulsion between this compound ions in cloned voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Voltage-Dependent Gating of hERG Potassium Channels [frontiersin.org]

Tetraethylammonium (TEA): A Comprehensive Technical Guide to its Application as a Non-Selective Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (TEA) is a quaternary ammonium compound that has been a cornerstone in the field of electrophysiology for decades. Its ability to act as a non-selective blocker of potassium (K+) channels has made it an invaluable tool for isolating and characterizing other ion currents, as well as for understanding the physiological roles of K+ channels in a myriad of cellular processes. This technical guide provides an in-depth overview of TEA's mechanism of action, its affinity for various K+ channel subtypes, detailed experimental protocols for its use, and a look into the signaling pathways it perturbs.

Mechanism of Action

TEA physically occludes the pore of potassium channels, thereby preventing the efflux of K+ ions. This blockade is voltage-dependent and can occur from either the extracellular or intracellular side of the membrane, depending on the specific K+ channel subtype. The affinity and binding site of TEA are influenced by the amino acid composition of the channel's pore region. For instance, the presence of a tyrosine residue in the pore loop of some voltage-gated K+ channels significantly increases their sensitivity to TEA.

Data Presentation: Quantitative Affinity of TEA for Potassium Channels

The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of TEA for various potassium channel subtypes, providing a quantitative basis for its non-selective profile.

| Channel Subfamily | Channel Subtype | Expression System | IC50 / Kd (mM) | Reference(s) |

| Voltage-Gated (Kv) | ||||

| Shaker (inactivation-deleted) | Xenopus oocytes | ~12.3 - 25.2 (voltage-dependent) | [1] | |

| Kv2.1 | Mammalian cells | ~0.8 - 5 | [2] | |

| KCNQ1 | CHO cells | 5.0 | [3] | |

| KCNQ2 | CHO cells | 0.3 | [3] | |

| KCNQ3 | CHO cells | >30 | [3] | |

| KCNQ4 | CHO cells | 3.0 | [3] | |

| KCNQ2/KCNQ3 | CHO cells | 3.8 | [3] | |

| Calcium-Activated (KCa) | ||||

| BK (large conductance) | - | - | - | |

| IK (intermediate conductance) | - | - | - | |

| SK (small conductance) | - | - | - | |

| Inward-Rectifier (Kir) | ||||

| - | - | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing TEA as a potassium channel blocker.

Protocol 1: Whole-Cell Patch-Clamp Recording to Measure TEA Blockade

This protocol is designed to measure the inhibitory effect of TEA on total potassium currents in a cultured cell line (e.g., HEK293 cells) expressing a specific K+ channel.

Materials:

-

Cultured cells expressing the K+ channel of interest

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries

-

Pipette puller and microforge

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

-

This compound chloride (TEA-Cl) stock solution (e.g., 1 M in deionized water)

Procedure:

-

Prepare fresh external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.

-

Continuously perfuse the recording chamber with the external solution.

-

Fill a patch pipette with the internal solution and mount it on the pipette holder.

-

Approach a single, healthy-looking cell with the pipette tip while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents. Record the resulting currents.

-

Prepare a series of external solutions containing different concentrations of TEA (e.g., 0.1, 1, 10, 30, 100 mM).

-

Perfuse the cell with each TEA-containing solution, allowing for equilibration, and repeat the voltage-step protocol to record the blocked currents.

-

After recording from the highest TEA concentration, wash out the TEA by perfusing with the control external solution to check for reversibility of the block.

-

Analyze the data by measuring the peak current at a specific voltage step for each TEA concentration. Plot the fractional block versus the TEA concentration and fit the data with the Hill equation to determine the IC50.

Protocol 2: Using TEA to Isolate Other Ion Currents

This protocol demonstrates how to use TEA to block potassium currents to facilitate the study of another ion channel, for example, a voltage-gated calcium channel.

Materials:

-

Same as Protocol 1, with the addition of a specific blocker for the ion channel of interest (if available, for control experiments).

-

External solution modified to enhance the current of interest (e.g., for calcium channels, use 10 mM CaCl2 and add a sodium channel blocker like tetrodotoxin (TTX) at 1 µM).

Procedure:

-

Follow steps 1-9 of Protocol 1.

-

Apply a voltage protocol suitable for activating the ion channel of interest (e.g., for CaV channels, a step to 0 mV). Record the control currents, which will be a mix of K+ currents and the current of interest.

-

Perfuse the cell with an external solution containing a high concentration of TEA (e.g., 30-50 mM) to block the majority of K+ channels.

-

Repeat the voltage protocol. The remaining current will be predominantly carried by the ion channel of interest (e.g., CaV channels).

-

(Optional) To confirm the identity of the isolated current, apply a specific blocker for that channel (e.g., cadmium for CaV channels) and observe the inhibition of the remaining current.

Mandatory Visualizations

Signaling Pathways

Blockade of potassium channels by TEA leads to membrane depolarization, which can trigger a cascade of downstream signaling events.

Caption: Downstream signaling cascade initiated by TEA blockade of potassium channels.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for characterizing the effect of TEA on a specific potassium channel.

Caption: Workflow for determining the IC50 of TEA for a specific K+ channel.

The next diagram illustrates the use of TEA to isolate a non-potassium ion current.

Caption: Workflow for isolating a non-K+ current using TEA.

Conclusion

This compound remains a fundamental pharmacological tool in the study of ion channels. Its broad-spectrum blockade of potassium channels, while lacking specificity, provides a powerful method for manipulating membrane potential and dissecting complex ionic currents. A thorough understanding of its mechanism, quantitative affinities, and appropriate experimental application, as outlined in this guide, is crucial for its effective use in research and drug development. The provided protocols and visualizations serve as a practical resource for scientists employing TEA in their investigations of cellular electrophysiology and signaling.

References

Tetraethylammonium Chloride: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (TEA) chloride is a quaternary ammonium compound that has been a cornerstone in pharmacological research for decades.[1] Primarily recognized as a non-selective blocker of potassium (K+) channels, its utility extends to the study of nicotinic acetylcholine receptors (nAChRs) and autonomic ganglia. This technical guide provides a comprehensive overview of the pharmacological properties of TEA chloride, including its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

This compound chloride is a hygroscopic, colorless, crystalline solid that serves as a source of the this compound ion in biological studies.[1] Its pharmacological significance stems from its ability to modulate the function of various ion channels and receptors, making it an invaluable tool for elucidating fundamental physiological processes. Historically, TEA was one of the first agents used to induce ganglionic blockade, and it continues to be a vital pharmacological probe in contemporary research.[1]

Mechanism of Action

Potassium Channel Blockade

The primary and most well-characterized pharmacological action of this compound is the blockade of potassium (K+) channels. TEA is a non-selective blocker, affecting a variety of K+ channel subtypes, including voltage-gated (Kv) and calcium-activated (KCa) potassium channels.[2][3] It is thought to physically occlude the pore of the channel, thereby inhibiting the efflux of potassium ions. This action prolongs the repolarization phase of the action potential in excitable cells like neurons and muscle cells.[4]

TEA can block K+ channels from both the extracellular and intracellular sides of the cell membrane, with varying affinities depending on the specific channel subtype and the side of application.[5][6][7] For instance, for the Kv2.1 channel, the IC50 for external TEA is approximately 5 mM, while for internal TEA, it is around 0.2 mM.[6][7]

Nicotinic Acetylcholine Receptor Antagonism

This compound also acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[8] It competes with the endogenous ligand, acetylcholine, for the binding site on the receptor. This interaction prevents the opening of the ion channel associated with the nAChR, thereby inhibiting neuromuscular transmission and ganglionic neurotransmission.[9] The affinity of TEA for nAChRs is generally in the millimolar range.[8]

Ganglionic Blockade

As a consequence of its action on nAChRs within autonomic ganglia, TEA can block the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems.[10] This property led to its early clinical investigation for conditions such as hypertension.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Current research indicates that this compound is rapidly absorbed into the systemic circulation. It is primarily distributed to the extracellular fluid and does not appear to be significantly metabolized in the body. The primary route of elimination is through renal excretion, where it is actively secreted by the tubules.[11]

| Parameter | Description | Reference |

| Absorption | Rapidly absorbed. | [11] |

| Distribution | Primarily in extracellular fluid. | |

| Metabolism | Not significantly metabolized. | [11] |

| Excretion | Primarily excreted unchanged in the urine via renal tubular secretion. | [11] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanisms of action.

-

Cardiovascular System : By blocking autonomic ganglia, TEA can cause a decrease in blood pressure.[10] The dose required for a 15% reduction in mean arterial pressure in conscious rats is approximately 10⁻¹ g/kg body wt per hour.[12]

-

Nervous System : In the central and peripheral nervous systems, TEA's blockade of K+ channels leads to a prolongation of the action potential duration.[4][10] This can result in increased neurotransmitter release at synapses.

-

Neuromuscular Junction : At the neuromuscular junction, TEA can enhance muscle twitch tension by prolonging the muscle fiber action potential and can also exhibit a complex interaction with nAChRs, leading to both potentiation and inhibition of neuromuscular transmission depending on the conditions.[13]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological effects of this compound chloride.

Table 1: Inhibitory Concentrations (IC50) and Binding Affinities (Ki)

| Target | Species/Tissue | Parameter | Value | Reference |

| Kv2.1 K+ Channel (external) | - | IC50 | ~5 mM | [6][7] |

| Kv2.1 K+ Channel (internal) | - | IC50 | ~0.2 mM | [6][7] |

| Kcv K+ Channel (internal, -60 mV) | Virus-encoded | IC50 | 0.098 ± 0.02 mM | [5] |

| Kcv K+ Channel (internal, +60 mV) | Virus-encoded | IC50 | 0.41 ± 0.03 mM | [5] |

| Kcv K+ Channel (external, -60 mV) | Virus-encoded | IC50 | 47 ± 11 mM | [5] |

| Kcv K+ Channel (external, +60 mV) | Virus-encoded | IC50 | 13 ± 2 mM | [5] |

| Nicotinic Acetylcholine Receptor | Mouse muscle | IC50 | 2-3 mM | [8] |

| Nicotinic Acetylcholine Receptor | Frog sartorius muscle | Ki (for [3H]ACh binding) | 200 µM | [9] |

| Nicotinic Acetylcholine Receptor | Frog sartorius muscle | Ki (for [3H]perhydrohistrionicotoxin binding) | 280 µM | [9] |

| Inactivating K+ Channels | Human T lymphocytes | KD | 12 mM |

Table 2: Acute Toxicity Data (LD50)

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | 900 mg/kg | [1] |

| Mouse | Intraperitoneal | 65 mg/kg | [1] |

| Mouse | Oral | 833 mg/kg | [11] |

| Mouse | Intravenous | 37 mg/kg | [11] |

| Rat | Oral | 2630 mg/kg | [11][12] |

| Rat | Subcutaneous | 200 mg/kg | [11] |

| Rat | Intravenous | 56 mg/kg | [11] |

| Rat | Intramuscular | 110 mg/kg | [11] |

| Dog | Intravenous | 36 mg/kg | [11] |

| Dog | Intramuscular | 58 mg/kg | [11] |

| Dog | Intravenous | 55.7-72.4 mg/kg | [12] |

Experimental Protocols

Electrophysiological Measurement of K+ Channel Blockade (Patch-Clamp)

This protocol describes a whole-cell patch-clamp experiment to measure the effect of TEA on voltage-gated potassium currents.

Materials:

-

Cell culture of interest (e.g., HEK293 cells expressing a specific K+ channel)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH)

-

This compound chloride stock solution (e.g., 1 M in water)

Procedure:

-

Prepare extracellular and intracellular solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Plate cells on coverslips suitable for microscopy.

-

Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.

-

Fill a patch pipette with intracellular solution and mount it on the headstage of the amplifier.

-

Under visual control (microscope), approach a single cell with the pipette tip while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit K+ currents. Record the resulting currents.

-

Perfuse the cell with the extracellular solution containing the desired concentration of TEA chloride.

-

Repeat the voltage-step protocol and record the currents in the presence of TEA.

-

Analyze the data to determine the extent of current inhibition by TEA and calculate the IC50 value.

Assessment of Ganglionic Blockade in Conscious Rats

This protocol describes a method to assess the ganglionic blocking effect of TEA on renal nerve activity, mean arterial pressure, and heart rate in conscious rats.[12]

Materials:

-

Conscious, instrumented rats (with catheters for drug infusion and blood pressure measurement, and electrodes for renal nerve activity recording)

-

Infusion pump

-

This compound chloride solution in isotonic saline

-

Data acquisition system for recording physiological parameters

Procedure:

-

Allow the instrumented rat to acclimate to the experimental setup.

-

Record baseline measurements of mean arterial pressure, heart rate, and renal nerve activity.

-

Begin a cumulative intravenous infusion of TEA chloride at increasing doses (e.g., 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², and 10⁻¹ g/kg body wt per hour), with each dose infused for a set period (e.g., 35 minutes).[12]

-

Continuously monitor and record mean arterial pressure, heart rate, and renal nerve activity throughout the infusion period.

-

As a control, a separate group of rats should be infused with the vehicle (isotonic saline) only.

-

Analyze the data to determine the dose-dependent effects of TEA on each parameter. Calculate the dose required to produce a specific level of inhibition (e.g., 15% reduction).[12]

Visualizations

Signaling Pathways

Caption: Neuronal Action Potential and the Site of TEA Action.

Caption: Neuromuscular Junction Signaling and TEA's Dual Inhibition.

Experimental Workflow

Caption: Workflow for a Patch-Clamp Electrophysiology Experiment.

Conclusion

This compound chloride remains an indispensable pharmacological tool for the study of ion channels and neurotransmission. Its well-defined mechanisms of action, particularly as a non-selective potassium channel blocker and a nicotinic acetylcholine receptor antagonist, allow for the targeted investigation of fundamental physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide are intended to support researchers in the effective and accurate application of TEA chloride in their studies, ultimately contributing to advancements in neuroscience, pharmacology, and drug development.

References

- 1. Effects of this compound chloride on contractile, membrane and cable properties of rabbit artery muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. The effects of this compound during twitch and tetanic stimulation of the phrenic nerve diaphragm preparation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch Clamp Protocol [labome.com]

- 5. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased resistance to autonomic ganglionic blockade by this compound chloride and pentamethonium iodide in experimental neurogenic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. Effects of this compound on the depolarizing after-potential and passive properties of lizard myelinated axons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Absorption and renal excretion of the this compound ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ganglionic blockade with this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. bio.libretexts.org [bio.libretexts.org]

A Historical Perspective on Tetraethylammonium in Neurophysiology: From Curiosity to Core Tool

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of neurophysiology owes a significant debt to a deceptively simple molecule: tetraethylammonium (TEA). This quaternary ammonium compound, initially explored for its autonomic effects, unexpectedly became an indispensable tool for dissecting the intricate electrical symphony of the nervous system. This technical guide provides a historical perspective on the pivotal role of TEA, detailing the key experiments that unveiled its mechanism of action and solidified our understanding of ion channels, particularly the voltage-gated potassium channel.

The Dawn of a New Era: Early Observations and the Blockade of Potassium Conductance

In the mid-20th century, the ionic basis of the nerve impulse was a frontier of intense scientific inquiry. The groundbreaking work of Hodgkin and Huxley had established the roles of sodium and potassium ions in generating the action potential. However, the ability to pharmacologically isolate and study these ionic currents was limited. The discovery of this compound's effects on nerve excitability marked a turning point.

Early investigations in the late 1940s and 1950s revealed that TEA had a profound effect on the repolarization phase of the action potential in squid giant axons. Application of TEA led to a significant prolongation of the action potential, a key observation that hinted at its specific mechanism of action. It was hypothesized that TEA was interfering with the outward flow of potassium ions that normally repolarizes the neuronal membrane after the initial sodium-dependent depolarization.

This hypothesis was rigorously tested in a series of landmark voltage-clamp experiments. By holding the membrane potential at a fixed level, researchers could measure the flow of ionic currents. These experiments demonstrated that TEA selectively blocked the delayed outward potassium current, with minimal effect on the transient inward sodium current. This selective blockade was a crucial breakthrough, providing the first clear pharmacological tool to isolate and study the function of potassium channels.

Quantitative Insights: The Impact of TEA on Neuronal Excitability

The pioneering studies on TEA's effects yielded valuable quantitative data that underpinned our understanding of its mechanism. The following table summarizes key findings from these seminal experiments, primarily conducted on the squid giant axon.

| Parameter | Control | This compound (TEA) Application | Reference |

| Action Potential Duration | ~1-2 ms | Significantly prolonged (e.g., >10 ms) | |

| Peak Potassium Current (Ik) | Present and robust | Markedly reduced or abolished | |

| Peak Sodium Current (INa) | Unaffected | Largely unaffected | |

| Resting Membrane Potential | No significant change | No significant change |

Elucidating the Mechanism: Key Experimental Protocols

The ability to isolate the effects of TEA was contingent on meticulous experimental design. The voltage-clamp technique, developed by Kenneth Cole and later refined by Hodgkin, Huxley, and Katz, was central to these investigations.

Experimental Workflow: Voltage-Clamp Analysis of TEA Effects

Before the Channel: An In-depth Look at Early Tetraethylammonium Studies on Autonomic Ganglia

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in pharmacology, as researchers sought to unravel the complexities of the autonomic nervous system. A key focus of this exploration was the synaptic transmission within autonomic ganglia, the critical relay stations of peripheral nerve pathways. Among the first synthetic compounds to provide profound insights into this process was tetraethylammonium (TEA). Long before its mechanism of action as a potassium channel blocker was elucidated, early investigations with TEA laid the foundational understanding of ganglionic blockade and its physiological consequences. This technical guide delves into these seminal studies, detailing the experimental protocols, quantitative findings, and the nascent interpretations of TEA's powerful effects.

The Dawn of Ganglionic Blockade: Key Experimental Insights

Early research in the 1940s and 1950s, notably by Acheson, Moe, Paton, and Zaimis, established TEA as a potent agent that interrupts nerve impulse transmission across both sympathetic and parasympathetic ganglia.[1][2][3][4][5] This action was not subtle; administration of TEA resulted in a widespread and predictable blockade of autonomic signaling, leading to a host of observable systemic effects.

The primary consequence of this ganglionic blockade was a significant, dose-dependent fall in blood pressure.[1] This hypotension was correctly attributed to the interruption of sympathetic tone to blood vessels, leading to vasodilation. Beyond its profound cardiovascular effects, the blockade manifested in various organs: pupillary dilation, inhibition of salivary and gastric secretion, and reduced gastrointestinal motility were all meticulously documented consequences of interrupting the autonomic outflow. These studies were instrumental in demonstrating the pervasive influence of the autonomic nervous system in maintaining homeostasis.

Experimental Protocols of the Era

The ingenuity of early pharmacologists is evident in their development of robust experimental models to study ganglionic transmission. These protocols, while lacking the sophistication of modern techniques, provided clear and reproducible evidence of TEA's action.

The Isolated Superior Cervical Ganglion Preparation (Cat)

A cornerstone of early autonomic research was the isolated superior cervical ganglion of the cat. This preparation allowed for the direct observation of synaptic transmission in a controlled environment.

Methodology:

-

Anesthesia and Surgical Isolation: Cats were typically anesthetized with pentobarbital sodium. A midline incision was made in the neck to expose the carotid sheath. The superior cervical ganglion, along with its preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves, was carefully dissected and isolated.

-

Perfusion and Maintenance: The isolated ganglion was transferred to a chamber and perfused with a warmed, oxygenated physiological saline solution (e.g., Locke's or Tyrode's solution).

-

Stimulation and Recording: Platinum electrodes were used for stimulation and recording. One set of electrodes was placed on the preganglionic nerve trunk to deliver supramaximal electrical stimuli. A second set of electrodes on the postganglionic nerve recorded the compound action potentials.

-

Drug Administration: A solution of this compound chloride or bromide was introduced into the perfusion fluid at varying concentrations.

-

Observation: The amplitude of the postganglionic action potential in response to preganglionic stimulation was measured before and after the application of TEA. A reduction or complete abolition of the postganglionic potential, despite continued preganglionic stimulation, was the hallmark of ganglionic blockade.

In Vivo Blood Pressure Studies (Cat or Dog)

To understand the systemic effects of TEA, researchers turned to whole-animal models.

Methodology:

-

Anesthesia and Cannulation: Animals were anesthetized, and the femoral artery was cannulated and connected to a mercury manometer or a more advanced pressure transducer to continuously record arterial blood pressure. The femoral vein was cannulated for the intravenous administration of drugs.

-

Drug Administration: Saline solutions of TEA were administered intravenously, often in incrementally increasing doses.

-

Measurement: The resulting changes in mean arterial blood pressure and heart rate were recorded and analyzed. These experiments consistently demonstrated the potent hypotensive effects of TEA.[1]

Quantitative Data from Early Studies

The meticulous nature of this early research yielded valuable quantitative data, which is summarized below.

| Experimental Preparation | Parameter Measured | TEA Dose/Concentration | Observed Effect | Reference |

| Anesthetized Cat | Mean Arterial Pressure | 1-10 mg/kg (i.v.) | Dose-dependent decrease in blood pressure, often exceeding 50% at higher doses. | Acheson & Moe, 1946 |

| Isolated Cat Superior Cervical Ganglion | Postganglionic Action Potential Amplitude | 1:100,000 to 1:10,000 (in perfusate) | Significant reduction to complete abolition of the action potential. | Paton & Zaimis, 1949 |

| Human Subjects | Systolic/Diastolic Blood Pressure | 100-500 mg (i.v.) | Marked postural hypotension, with significant drops in blood pressure upon standing. | Lyons et al., 1947[2] |

Visualizing the Science: Pathways and Protocols

To better understand the experimental logic and physiological pathways investigated in these early studies, the following diagrams are provided.

References

- 1. The action of this compound ion on the mammalian circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of blockade of the autonomic ganglia in man with this compound; preliminary observations on its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacological actions of polymethylene bistrimethylammonium salts. 1949 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Tetraethylammonium Halides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of tetraethylammonium (TEA) halides, specifically this compound chloride (TEACl) and this compound bromide (TEABr), for laboratory applications. The methodologies detailed herein are derived from established chemical literature and patents, offering reliable protocols for obtaining high-purity TEA salts.

Introduction

This compound (TEA) salts are quaternary ammonium compounds widely utilized in pharmacological and physiological research as potassium channel blockers.[1][2] They also serve as valuable reagents in organic synthesis, acting as phase-transfer catalysts and supporting electrolytes in electrochemistry.[3] The synthesis of TEA halides is typically achieved through the quaternization of triethylamine with an appropriate ethyl halide. This guide presents detailed experimental procedures for the synthesis and subsequent purification of TEACl and TEABr.

Chemical Synthesis

The primary route for synthesizing this compound halides is the SN2 reaction between triethylamine and an ethyl halide. The general reaction is as follows:

(C₂H₅)₃N + C₂H₅X → [(C₂H₅)₄N]⁺X⁻ (where X = Cl, Br)

This reaction is typically carried out in a polar aprotic solvent to facilitate the formation of the ionic product.

2.1. Synthesis of this compound Chloride (TEACl)

A high-yield synthesis of TEACl can be achieved by reacting triethylamine with ethyl chloride in acetonitrile under pressure.[4]

2.2. Synthesis of this compound Bromide (TEABr)

The synthesis of TEABr involves the reaction of triethylamine with ethyl bromide, also in acetonitrile. This reaction can be carried out at moderate temperatures and atmospheric pressure.[5]

Purification

Purification of the crude this compound halide is crucial to remove unreacted starting materials and solvent residues. Recrystallization is the most common and effective method for obtaining high-purity crystalline product.

3.1. Purification of this compound Chloride

While specific laboratory-scale recrystallization protocols for TEACl are less commonly detailed in readily available literature, general principles of purifying quaternary ammonium salts can be applied. Purification often involves dissolving the crude salt in a minimal amount of a suitable hot solvent and allowing it to cool, inducing crystallization. The choice of solvent is critical and may require some empirical determination.

3.2. Purification of this compound Bromide

A documented method for the purification of TEABr involves recrystallization from ethyl acetate.[6]

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound halides based on available literature.

| Product | Starting Materials | Solvent | Reaction Conditions | Yield | Purity | Reference |

| This compound Chloride | Triethylamine, Ethyl Chloride | Acetonitrile | 140°C, 2 MPa, 3 hours | 97.1% | 99.5% | [4] |

| This compound Bromide | Triethylamine, Ethyl Bromide | Acetonitrile | 50-65°C, 15 min - 2 hours | High (not specified) | Crystalline Product | [5] |

Experimental Protocols

5.1. Synthesis of this compound Chloride

-

Materials:

-

Triethylamine (40.2 g)

-

Ethyl chloride (35.9 g)

-

Acetonitrile (31.2 g)

-

High-pressure autoclave (200 ml)

-

Nitrogen gas

-

-

Procedure:

-

To a 200 ml high-pressure autoclave, add triethylamine, acetonitrile, and ethyl chloride.[4]

-

Pressurize the autoclave with nitrogen gas to 2 MPa.[4]

-

Heat the reaction mixture to 140°C with stirring and maintain these conditions for 3 hours.[4]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Vent the excess pressure and collect the product. The product may precipitate out upon cooling.

-

The crude product can be further purified by recrystallization.

-

5.2. Synthesis of this compound Bromide

-

Materials:

-

Triethylamine

-

Ethyl bromide

-

Acetonitrile

-

Reaction flask with reflux condenser

-

-

Procedure:

-

In a reaction flask equipped with a reflux condenser, dissolve triethylamine in acetonitrile.

-

Add ethyl bromide to the solution.

-

Heat the reaction mixture to a temperature between 50°C and 65°C.[5]

-

Maintain the reaction at this temperature for a period of 15 minutes to 2 hours.[5]

-

After the reaction, cool the solution to a temperature between -5°C and 5°C to maximize the precipitation of the crystalline product.[5]

-

The cooling can be maintained for 1 to 2 hours.[5]

-

Collect the crystalline product by filtration.

-

5.3. Purification of this compound Bromide by Recrystallization

-

Materials:

-

Crude this compound bromide

-

Ethyl acetate

-

Heating apparatus with reflux condenser

-

Filtration apparatus

-

Vacuum oven

-

-

Procedure:

-

To the crude this compound bromide, add ethyl acetate (a weight ratio of approximately 1.5 to 2 parts ethyl acetate to crude product can be used as a starting point).[6]

-

Heat the mixture to reflux with stirring and maintain for 30 minutes to dissolve the solid.[6]

-

After dissolution, allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by filtration.

-

Dry the purified this compound bromide in a vacuum oven at 50°C under reduced pressure (30-35 mmHg) to remove any residual ethyl acetate.[6]

-

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound halides.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN106518687A - Efficient preparation method of high-purity tetraethyl ammonium chloride - Google Patents [patents.google.com]

- 5. FR3095437A1 - Process for obtaining this compound bromide and this compound tetrafluoroborate, corresponding products and uses - Google Patents [patents.google.com]

- 6. CN102020569A - Method for preparing tetraethyl ammonium bromide - Google Patents [patents.google.com]

The Impact of Tetraethylammonium on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of tetraethylammonium (TEA), a quaternary ammonium compound, on the core principles of neuronal excitability. By primarily acting as a non-selective blocker of voltage-gated potassium (K+) channels, TEA profoundly alters the electrical behavior of neurons, making it an invaluable tool in neuroscience research and a compound of interest in drug development. This document provides a comprehensive overview of its mechanism of action, quantitative effects on neuronal signaling, and detailed experimental protocols for its application.

Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

This compound's primary effect on neuronal excitability stems from its ability to physically occlude the pore of voltage-gated potassium channels.[1] This blockade is not uniform across all K+ channel subtypes, with varying sensitivities observed. The positively charged TEA molecule binds within the channel pore, sterically hindering the efflux of potassium ions that is crucial for the repolarization phase of the action potential.[1] By inhibiting this repolarizing current, TEA effectively prolongs the duration of the action potential.[1]

This prolonged depolarization has significant downstream consequences for neuronal function. The extended influx of calcium ions through voltage-gated calcium channels during the prolonged action potential leads to an enhancement of neurotransmitter release at the presynaptic terminal.[1] This makes TEA a useful tool for studying synaptic transmission and plasticity.

Quantitative Effects of this compound on Neuronal Properties

The application of TEA induces measurable, dose-dependent changes in several key parameters of neuronal function. These effects are summarized in the tables below.

Table 1: Inhibitory Potency (IC50) of this compound on Various Potassium Channel Subtypes

| Potassium Channel Subtype | IC50 (mM) | Cell Type/Expression System |

| KCNQ1 | 5.0 | CHO cells |

| KCNQ2 | 0.3 | CHO cells |

| KCNQ3 | >30 | CHO cells |

| KCNQ4 | 3.0 | CHO cells |

| KCNQ2 + KCNQ3 | 3.8 | CHO cells |

| Kx channels | 5.6 | Rod photoreceptors |

Data compiled from multiple sources.

Table 2: Dose-Dependent Effects of this compound on Action Potential Parameters in Lizard Myelinated Axons

| TEA Concentration (mM) | Depolarization of Resting Potential | Prolongation of Action Potential | Increase in Input Resistance |

| 1-10 | Dose-dependent | Dose-dependent | Tripled at 10 mM |

Data from a study on lizard myelinated axons. The effects on resting potential and action potential duration reached a steady state within 5 minutes, while the increase in input resistance developed over 10-15 minutes.[2]

Table 3: Effect of this compound on the Inactivation Time Constant (τinact) of Transient K+ Current (IA) in Hamster Suprachiasmatic Nucleus Neurons

| TEA Concentration (mM) | Inactivation Time Constant (τinact) (ms) |

| 1 | 4.9 ± 1.2 |

| 40 | 9.8 ± 3.0 |

This study found that TEA modulates the inactivation time constant in a concentration-dependent manner, without affecting the amplitude of the transient K+ current.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for investigating the effects of this compound on neuronal excitability.

Protocol 1: Whole-Cell Patch-Clamp Recording of a TEA-Treated Neuron

This protocol is designed to measure changes in the electrophysiological properties of a single neuron in response to TEA application.

I. Materials:

-

Brain Slice Preparation:

-

Animal model (e.g., rodent)

-

Anesthetic

-

Perfusion pump and ice-cold, oxygenated artificial cerebrospinal fluid (aCSF)

-

Vibrating microtome

-

Recovery chamber with oxygenated aCSF at 32-34°C

-

-

Electrophysiology Rig:

-

Upright microscope with DIC optics

-

Micromanipulators

-

Patch-clamp amplifier

-

Data acquisition system and software

-

Perfusion system for drug application

-

-

Solutions:

-

aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose (bubbled with 95% O2/5% CO2)

-

Internal solution (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.5 Na-GTP (pH adjusted to 7.3 with KOH)

-

This compound chloride (TEA-Cl) stock solution (e.g., 1 M in water)

-

II. Procedure:

-

Brain Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and mount it on the vibratome stage.

-

Cut coronal or sagittal slices (e.g., 300 µm thick) in ice-cold, oxygenated aCSF.

-

Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Patch-Clamp Recording:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at room temperature or a physiological temperature.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance, approach a neuron in the region of interest with the patch pipette.

-

Apply gentle positive pressure to the pipette as it approaches the cell.

-

Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

-

Data Acquisition and TEA Application:

-

Record baseline neuronal activity in current-clamp mode (to measure action potentials) or voltage-clamp mode (to measure ionic currents).

-

To study the effect of TEA, add the desired concentration of TEA to the perfusion aCSF.

-

Allow sufficient time for the drug to equilibrate in the recording chamber (typically a few minutes).

-

Record the changes in action potential waveform (duration, amplitude, firing frequency) or specific potassium currents.

-

To determine dose-response relationships, apply increasing concentrations of TEA.

-

After recording, wash out the TEA by perfusing with drug-free aCSF to observe reversibility of the effects.

-

Protocol 2: In Vitro Measurement of Acetylcholine Release

This protocol outlines a method to assess the impact of TEA on neurotransmitter release from brain tissue slices.

I. Materials:

-

Brain slice preparation materials (as in Protocol 1)

-

Incubation chamber with oxygenated aCSF

-

High-performance liquid chromatography (HPLC) system with electrochemical detection or a commercially available acetylcholine assay kit.

-

This compound chloride (TEA-Cl)

-

High potassium (high K+) aCSF (e.g., aCSF with elevated KCl concentration, with a corresponding reduction in NaCl to maintain osmolarity) for depolarization-induced release.

II. Procedure:

-

Brain Slice Preparation:

-

Prepare brain slices containing the region of interest (e.g., hippocampus, striatum) as described in Protocol 1.

-

Allow slices to recover in oxygenated aCSF for at least 1 hour.

-

-

Neurotransmitter Release Assay:

-

Place individual or groups of slices in vials containing aCSF.

-

Pre-incubate the slices with aCSF containing the desired concentration of TEA or a vehicle control for a specified period (e.g., 15-30 minutes).

-

To measure basal release, collect a sample of the incubation medium after the pre-incubation period.

-

To measure evoked release, replace the incubation medium with high K+ aCSF (also containing TEA or vehicle) to depolarize the neurons and trigger neurotransmitter release.

-

Collect the supernatant after a short incubation period (e.g., 2-5 minutes).

-

Immediately stop the enzymatic degradation of acetylcholine by adding an acetylcholinesterase inhibitor or by acidifying the sample.

-

-

Quantification of Acetylcholine:

-

Analyze the collected samples using HPLC with electrochemical detection or an acetylcholine assay kit according to the manufacturer's instructions.

-

Normalize the amount of released acetylcholine to the total protein content of the tissue slices.

-

Compare the amount of acetylcholine released in the presence and absence of TEA to determine its effect on neurotransmitter release.

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of TEA's effect on neuronal excitability.

Caption: Experimental workflow for a voltage-clamp study of TEA.

Caption: Logical relationship of events following TEA application.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of neuronal excitability. Its well-characterized, though non-selective, blockade of voltage-gated potassium channels provides a powerful method for manipulating action potential dynamics and investigating the downstream consequences for synaptic transmission and neuronal firing patterns. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize TEA in their investigations into the complex workings of the nervous system. As with any pharmacological agent, a thorough understanding of its mechanism of action and careful experimental design are paramount to obtaining robust and interpretable results.

References

- 1. Effects of pharmacological blockers on action potential (Theory) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. Effects of this compound on the depolarizing after-potential and passive properties of lizard myelinated axons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparing Tetraethylammonium (TEA) Solutions for Patch Clamp Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (TEA) is a quaternary ammonium compound widely utilized in electrophysiology as a non-selective blocker of voltage-gated potassium (K+) channels.[1][2] Its application is crucial for isolating and studying other ionic currents, such as sodium (Na+) and calcium (Ca2+) currents, by pharmacologically removing the often-dominant K+ conductances. This application note provides detailed protocols for the preparation and use of TEA solutions in patch clamp experiments, ensuring reliable and reproducible results for researchers in academia and the pharmaceutical industry.

Data Presentation: TEA Working Concentrations

The optimal concentration of TEA can vary depending on the specific K+ channel subtype, the cell type under investigation, and whether it is applied intracellularly or extracellularly. The following table summarizes commonly used TEA concentrations from various studies.

| Application | Cell/Channel Type | TEA Concentration (mM) | Reference |

| Extracellular | Human T-lymphocyte K+ channels | Apparent KD of 12 mM | [2] |

| Hippocampal CA1 neurons (delayed rectifier K+ current) | 10 mM (suppressed ~50% of current) | [3] | |

| KCNQ2/3 channels in CHO cells | IC50 of 3.8 ± 0.2 mM | [4] | |

| KCNQ2 channels in CHO cells | IC50 of 0.3 ± 0.02 mM | [4] | |

| General use in bath solution | 120 mM (in a specific CsCl-based solution) | [5] | |

| Intracellular | Hippocampal CA1 neurons (A-type and delayed K+ currents) | 10 mM (suppressed A-current by ~42% and delayed current by ~55%) | [3] |

| Squid giant axon K+ channels | 20 mM (irreversible block in K+-free external solution) | [6] | |

| KcsA K+ channels (in lipid bilayers) | Affinity in the 75 mM range | [7] | |

| General use in pipette solution | 5 mM | [8] |

Experimental Protocols

Materials

-

This compound (TEA) chloride (or other TEA salt)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Standard components for intracellular (pipette) and extracellular (bath) solutions (e.g., KCl, NaCl, HEPES, EGTA, CaCl2, MgCl2, glucose)[9][10]

-

Hydrochloric acid (HCl) and potassium hydroxide (KOH) or cesium hydroxide (CsOH) for pH adjustment

-

Osmometer

-

Sterile syringe filters (0.22 µm)

-

Sterile storage tubes

Protocol 1: Preparation of TEA Stock Solution (1 M)

-

Weighing: Carefully weigh out the required amount of TEA chloride. For a 1 M solution, this is approximately 165.7 g per liter. For smaller volumes, adjust accordingly (e.g., 1.657 g for 10 mL).

-

Dissolving: Dissolve the TEA chloride in high-purity water at approximately 80% of the final desired volume. TEA chloride is readily soluble in water.[11]

-

Volume Adjustment: Once fully dissolved, bring the solution to the final volume with high-purity water.

-

Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into sterile tubes and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]

Protocol 2: Preparation of Extracellular (Bath) Solution with TEA

-

Prepare Base Solution: Prepare the desired extracellular solution (e.g., artificial cerebrospinal fluid, aCSF) containing all components except TEA. A typical aCSF may contain (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[10]

-

Add TEA: Add the required volume of the 1 M TEA stock solution to the extracellular solution to achieve the final desired working concentration (e.g., for a 10 mM final concentration, add 1 mL of 1 M TEA stock to 99 mL of base solution).

-

pH Adjustment: Check the pH of the final solution and adjust to the desired physiological range (typically 7.2-7.4) using HCl or NaOH/KOH.[9]

-

Osmolarity Adjustment: Measure the osmolarity of the solution. Adjust to be within the desired range (typically 300-310 mOsm for mammalian cells) by adding a small amount of the primary salt (e.g., NaCl) or high-purity water.[12]

-

Filtration and Storage: Filter the final solution through a 0.22 µm filter before use. This solution can typically be stored at 4°C for up to a week.

Protocol 3: Preparation of Intracellular (Pipette) Solution with TEA

-

Prepare Base Solution: Prepare the desired intracellular solution without TEA. A common K-gluconate based solution may contain (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES.[10] For voltage-clamp experiments where K+ currents are to be blocked, a Cs+-based solution is often used.[8]

-

Add TEA: Add the appropriate volume of the 1 M TEA stock solution to the intracellular solution to reach the final working concentration.

-

pH Adjustment: Adjust the pH to the desired level (typically 7.2-7.3) using a suitable base (e.g., KOH for K+-based solutions, CsOH for Cs+-based solutions).[8][13]

-

Osmolarity Adjustment: Measure the osmolarity. The intracellular solution should ideally be 10-20 mOsm lower than the extracellular solution to promote seal formation.[13][14] Adjust with the primary salt (e.g., K-gluconate) or high-purity water as needed.

-

Filtration and Storage: Aliquot the solution into small volumes and store at -20°C or -80°C.[15] Before use, thaw an aliquot and filter it through a 0.22 µm syringe filter.[10] Add temperature-sensitive components like ATP and GTP to the aliquot on the day of the experiment.[8][15]

Visualizations

Caption: Experimental workflow for preparing and using TEA solutions in patch clamp electrophysiology.

Caption: Mechanism of TEA blocking a voltage-gated potassium channel from either the extracellular or intracellular side.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different effects of intracellular and extracellular TEA on voltage-dependent K currents of acutely isolated hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential this compound sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Intracellular TEA Block of the KcsA Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Patch Clamp Protocol [labome.com]

- 13. scientifica.uk.com [scientifica.uk.com]

- 14. scientifica.uk.com [scientifica.uk.com]

- 15. researchgate.net [researchgate.net]

Determining the Effective Concentration of Tetraethylammonium for K+ Channel Block: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the effective concentration of tetraethylammonium (TEA), a non-specific blocker of potassium (K+) channels, for in vitro electrophysiological studies. This document outlines detailed protocols for patch-clamp experiments, presents a summary of effective TEA concentrations for various K+ channel subtypes, and illustrates key experimental workflows.

Introduction

This compound (TEA) is a quaternary ammonium ion that acts as a pore blocker for a wide range of potassium channels.[1] Its utility as a pharmacological tool lies in its ability to isolate specific K+ channel currents and to investigate the structure and function of these channels.[2] The efficacy of TEA blockade is dependent on several factors, including the specific K+ channel subtype, the concentration of TEA, the membrane potential, and the ionic composition of the intracellular and extracellular solutions.[3][4] Therefore, it is crucial to empirically determine the optimal TEA concentration for each experimental condition.

Quantitative Data Summary

The effective concentration of TEA required to block K+ channels varies significantly across different channel subtypes. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a blocker. The following tables summarize reported IC50 values and effective concentrations of TEA for various K+ channels.

Table 1: IC50 Values of this compound (TEA) for Various K+ Channel Subtypes

| K+ Channel Subtype | Cell Type | Method | IC50 (mM) | Reference |

| Kv2.1 (external) | - | Electrophysiology | ~5 | [5] |

| Kv2.1 (internal) | - | Electrophysiology | ~0.2 | [5] |

| KCNQ1 | CHO cells | Electrophysiology | 5.0 | [6] |

| KCNQ2 | CHO cells | Electrophysiology | 0.3 | [6] |

| KCNQ3 | CHO cells | Electrophysiology | >30 | [6] |

| KCNQ4 | CHO cells | Electrophysiology | 3.0 | [6] |

| KCNQ2 + KCNQ3 | CHO cells | Electrophysiology | 3.8 | [6] |

| Fast K+ channel | Neurons | Patch-clamp | 0.05 - 0.08 | [7] |

| Slow K+ channels | Neurons | Patch-clamp | 4 - 50 | [7] |

| KcsA | Planar lipid bilayer | Single-channel recording | ~75 (internal) | [1] |

| Kcv (cis) | Planar lipid bilayer | Single-channel recording | 0.098 (-60 mV) | [4] |

| Kcv (cis) | Planar lipid bilayer | Single-channel recording | 0.41 (+60 mV) | [4] |

| Kcv (trans) | Planar lipid bilayer | Single-channel recording | 47 (-60 mV) | [4] |

| Kcv (trans) | Planar lipid bilayer | Single-channel recording | 13 (+60 mV) | [4] |

| Voltage-gated K+ channels | Human T lymphocytes | Whole-cell patch-clamp | 12 (external) | [8] |

Table 2: Examples of Effective TEA Concentrations Used for K+ Channel Blockade

| K+ Channel Target | Cell/Tissue Type | TEA Concentration | Application | % Blockade | Reference |

| Kv2.1 | - | 30 mM (external) | Block of K+ currents | 87% | [3][9] |

| Kv3 currents | - | 3 mM | Isolation of TEA-sensitive currents | - | [10] |

| K+ channels | Rat peritoneal macrophages | 10 mM | Inhibition of outward currents | Significant suppression | [11] |

| K+ channels | Guinea-pig sympathetic neurons | 10 mM | Blockade of resting K+ conductance | - | [12] |

| Kv and BK channels | Rat chromaffin cells | 100 mM | Blockade of K+ currents | Full block | [13] |

| Delayed rectifier K+ channels | Frog node of Ranvier | 6 mM | Isolation of Na+ current | - | [14] |

Experimental Protocols

The following protocols describe the determination of the effective concentration of TEA for blocking K+ channels using the whole-cell patch-clamp technique.

Cell Preparation and Culture

For studies involving heterologous expression systems, transfect a suitable mammalian cell line (e.g., HEK293, CHO) with the plasmid DNA encoding the K+ channel of interest. Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium. For experiments on primary cells, isolate and culture the cells according to established protocols for the specific cell type.

Solutions and Reagents

Extracellular (Bath) Solution (in mM):

-

140 NaCl

-

4 KCl

-

2 CaCl2

-

1 MgCl2

-

10 HEPES

-

10 Glucose

-

Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM):

-

135 K-Aspartate (or K-Gluconate)

-

8 NaCl

-

2 MgCl2

-

20 HEPES

-

Adjust pH to 7.3 with KOH.

This compound (TEA) Stock Solution: Prepare a high-concentration stock solution of TEA-Cl (e.g., 1 M) in deionized water. Prepare fresh dilutions in the extracellular solution to achieve the desired final concentrations on the day of the experiment.

Electrophysiological Recording

-

Establish Whole-Cell Configuration: Using a patch-clamp amplifier and micromanipulator, form a gigaseal between the patch pipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the voltage-gated K+ channels in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit K+ channel currents. The duration of the pulse should be sufficient to allow for full channel activation.

-

Record the resulting currents.

-

-

Data Acquisition: Digitize and store the current traces using appropriate data acquisition software.

Determination of TEA Concentration-Response Curve

-

Control Recording: Perfuse the cell with the standard extracellular solution and record the baseline K+ currents using the voltage-clamp protocol described above.

-

TEA Application: Perfuse the cell with the extracellular solution containing the first concentration of TEA. Allow sufficient time for the solution to exchange completely and for the blocking effect to reach a steady state.

-

Record TEA Effect: Record the K+ currents in the presence of TEA using the same voltage-clamp protocol.

-

Washout: Perfuse the cell with the standard extracellular solution to wash out the TEA and confirm the reversibility of the block.

-

Repeat for Different Concentrations: Repeat steps 2-4 for a range of TEA concentrations to generate a concentration-response curve. It is advisable to test concentrations spanning several orders of magnitude around the expected IC50 value.

Data Analysis

-

Measure Current Amplitude: For each voltage step, measure the peak or steady-state amplitude of the K+ current in the absence (I_control) and presence (I_TEA) of each TEA concentration.

-

Calculate Percentage of Block: Calculate the percentage of current block for each TEA concentration using the following formula: % Block = (1 - (I_TEA / I_control)) * 100

-

Generate Concentration-Response Curve: Plot the percentage of block as a function of the TEA concentration.

-

Determine IC50: Fit the concentration-response curve with a Hill equation to determine the IC50 value, which represents the concentration of TEA that produces 50% of the maximal block.

% Block = Max Block / (1 + (IC50 / [TEA])^n)

Where:

-

Max Block is the maximum percentage of block.

-

[TEA] is the concentration of this compound.

-

n is the Hill coefficient.

-

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of TEA action on K+ channels.

Caption: Experimental workflow for determining the IC50 of TEA for K+ channel block.

Caption: Simplified mechanism of K+ channel blockade by this compound (TEA).

Conclusion

The determination of the effective concentration of TEA is a critical step in designing experiments to study K+ channel pharmacology and physiology. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize TEA as a tool to investigate the diverse roles of potassium channels in cellular function and disease. It is recommended to always perform a concentration-response analysis for the specific channel and experimental conditions being investigated to ensure accurate and reproducible results.

References

- 1. Rapid Intracellular TEA Block of the KcsA Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aromatic binding site for this compound ion on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of permeating ions on potassium channel block by external this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning the this compound sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by this compound and RY785 [elifesciences.org]

- 6. Differential this compound sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Mechanism of blocking K+-channels with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of permeating ions on potassium channel block by external this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Two firing modes and well-resolved Na+, K+, and Ca2+ currents at the cell-microelectrode junction of spontaneously active rat chromaffin cell on MEAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. personal.utdallas.edu [personal.utdallas.edu]

Application Notes and Protocols for Using Tetraethylammonium in Xenopus Oocyte Expression Systems for Channel Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of a wide range of ion channels. Its large size makes it particularly amenable to two-electrode voltage clamp (TEVC) electrophysiology, allowing for the detailed study of channel gating, permeation, and pharmacology. Tetraethylammonium (TEA) is a classical and widely used pharmacological tool for the study of potassium (K+) channels. As a quaternary ammonium ion, TEA blocks the pore of many types of K+ channels, thereby inhibiting the flow of K+ ions. This blockade can be used to identify and characterize K+ channel subtypes, to isolate the currents of other co-expressed channels, and to investigate the structure of the channel pore.